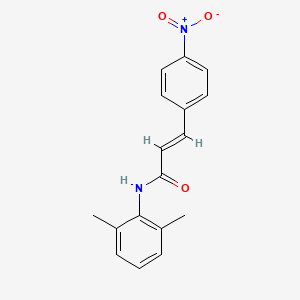
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, also known as DMPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. In
Wirkmechanismus
The mechanism of action of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is not fully understood, but it is thought to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to modulate the expression of various genes involved in cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been found to have a wide range of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the modulation of oxidative stress, and the regulation of inflammation. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea in lab experiments is its wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, one of the limitations of using N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is its potential toxicity, which must be carefully monitored in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, including further studies on its potential anti-cancer properties, its effects on oxidative stress and inflammation, and its potential as a treatment for neurodegenerative diseases. Other future directions could include the development of new synthesis methods for N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea and the exploration of its potential applications in other areas of scientific research.
Conclusion
In conclusion, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea is a valuable tool for researchers in various fields due to its wide range of biochemical and physiological effects. While further research is needed to fully understand its mechanism of action and potential applications, N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has already shown great promise as a potential anti-cancer agent, a tool for studying oxidative stress and inflammation, and a potential treatment for neurodegenerative diseases.
Synthesemethoden
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea can be synthesized using a variety of methods, including the reaction of 2,5-dimethoxyaniline with morpholine and thiourea. Another synthesis method involves the reaction of 2,5-dimethoxybenzaldehyde with morpholine and thiourea. Both of these methods result in the formation of N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea, which can be purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has been used in a wide range of scientific research applications, including as a potential anti-cancer agent, as a tool for studying the effects of oxidative stress, and as a potential treatment for neurodegenerative diseases. N-(2,5-dimethoxyphenyl)-N'-4-morpholinylthiourea has also been found to have antioxidant and anti-inflammatory properties, making it a valuable tool for researchers studying these areas.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-morpholin-4-ylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3S/c1-17-10-3-4-12(18-2)11(9-10)14-13(20)15-16-5-7-19-8-6-16/h3-4,9H,5-8H2,1-2H3,(H2,14,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBWYQNKRMUTSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)-3-morpholin-4-ylthiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-ethoxy-6-methyl-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5796344.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B5796352.png)
![2-(4-tert-butylphenoxy)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B5796357.png)

![4-{[(4-chlorophenyl)sulfonyl]amino}phenyl acetate](/img/structure/B5796387.png)
![1-(5,6,7,8-tetrahydrospiro[3,1-benzothiazine-4,1'-cyclohexan]-2-yl)-2,5-pyrrolidinedione](/img/structure/B5796389.png)
![3-[3-(dimethylamino)-2-propen-1-ylidene]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5796409.png)
![4-fluoro-N-{[(3-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5796411.png)

![1-(difluoromethyl)-2-[(difluoromethyl)thio]-4-(4-nitrophenyl)-1H-imidazole](/img/structure/B5796420.png)
![N-[2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5796436.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-fluorophenyl)benzamide](/img/structure/B5796450.png)